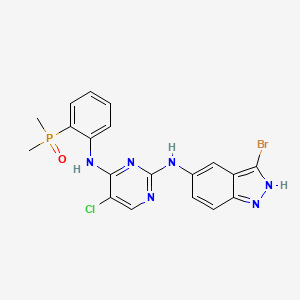![molecular formula C13H20N2O B13888466 N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine is a chemical compound that features a unique structure combining an isoindoline moiety with an amine group
Méthodes De Préparation
The synthesis of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine typically involves the reaction of 2,3-dihydro-1H-isoindol-5-ol with an appropriate amine derivative. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . This is followed by hydrolysis to convert the phthalimido group to an amino group.
Analyse Des Réactions Chimiques
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The isoindoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine can be compared with other similar compounds, such as:
2,3-Dihydro-2-methyl-1H-isoindol-5-amine: This compound shares a similar isoindoline structure but differs in its substitution pattern.
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride: This compound has a similar core structure but includes an acetamide group instead of an amine.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-5-6-16-13-4-3-11-8-14-9-12(11)7-13/h3-4,7,10,14-15H,5-6,8-9H2,1-2H3 |
Clé InChI |
CIRXQTHQMHGJDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCOC1=CC2=C(CNC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



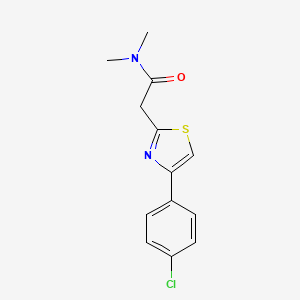
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
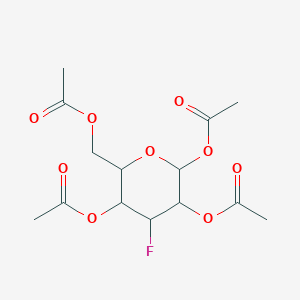
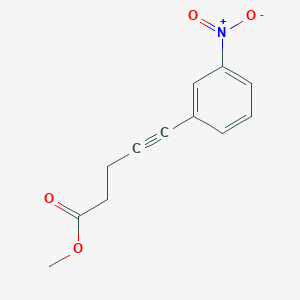
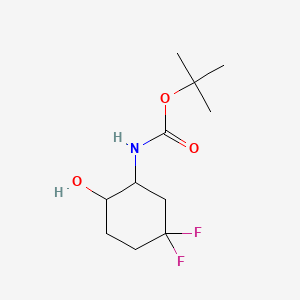
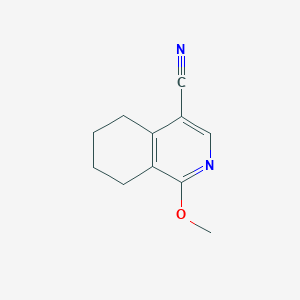
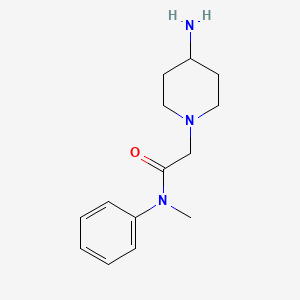
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)


![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
